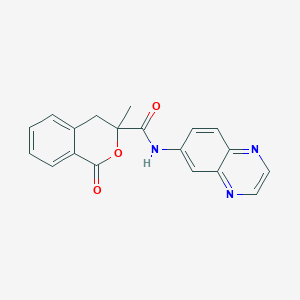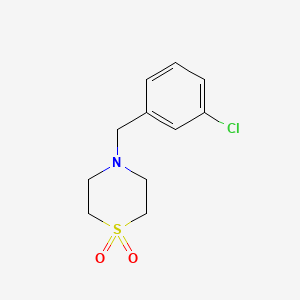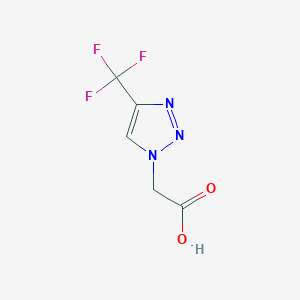![molecular formula C17H18ClNO5S2 B2624380 ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate CAS No. 895462-10-9](/img/structure/B2624380.png)
ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the thiophene ring using reagents such as sulfonyl chlorides in the presence of a base.
Amidation reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Biological Studies: It can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-[3-(4-fluorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate: This compound features a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Ethyl 5-[3-(4-methylbenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate: The presence of a methyl group instead of chlorine can affect the compound’s steric and electronic properties.
Ethyl 5-[3-(4-nitrobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate: The nitro group introduces additional electron-withdrawing effects, potentially enhancing the compound’s reactivity.
These comparisons highlight the unique properties of this compound, particularly its balance of steric and electronic effects, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-3-24-17(21)16-11(2)10-15(25-16)19-14(20)8-9-26(22,23)13-6-4-12(18)5-7-13/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRFLYCATIZJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2624297.png)
![3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624298.png)
![N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2624299.png)

![methyl 4-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2624302.png)
![6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2624305.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2624307.png)




![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2624317.png)
![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2624320.png)
